molecular formula C30H31NO9 B1245520 N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide

N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide

Cat. No. B1245520
M. Wt: 549.6 g/mol
InChI Key: LFLUKKBCPUVQAB-OZVIOERFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide is a natural product found in Streptomyces rochei with data available.

Scientific Research Applications

Metabolism and Antiangiogenic Properties

KR-31831, a compound structurally similar to the one , has shown antiangiogenic properties. It undergoes various metabolic processes in rats, including N-dealkylation and N-acetylation, which could be relevant for understanding the metabolism of related compounds (Kim et al., 2005).

Antimicrobial Activities

Delitschia corticola, an aquatic fungus, produces metabolites structurally similar to the queried compound. These metabolites have demonstrated antimicrobial activities against bacteria and fungi, suggesting potential applications in antimicrobial research (Sun et al., 2011).

Synthesis Techniques

Research has been conducted on the synthesis of compounds structurally related to the one . These studies provide insights into practical synthesis methods that could be applicable for the synthesis of similar compounds (Baker & Condon, 1992).

Potential in Cancer Therapy

Compounds structurally related to the queried compound have been investigated in the context of cancer therapy. For example, the synthesis of key intermediates for eleutherobin, a marine natural product, suggests potential applications in developing cancer therapeutics (Scalabrino et al., 2003).

Role in Anti-Inflammatory and Analgesic Agents

Studies have explored the synthesis of novel compounds structurally similar to the queried molecule, assessing their potential as anti-inflammatory and analgesic agents. This suggests potential pharmaceutical applications for similar compounds (Abu‐Hashem et al., 2020).

Antioxidant Properties

Research into molecular combinations of antioxidants, involving structures similar to the queried compound, indicates potential applications in combating oxidative stress, a factor in various diseases (Manfredini et al., 2000).

properties

Product Name

N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide

Molecular Formula

C30H31NO9

Molecular Weight

549.6 g/mol

IUPAC Name

N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide

InChI

InChI=1S/C30H31NO9/c1-7-15-10-18-22(20(11-15)37-5)17-12-21(38-6)24-19(33)9-8-16(23(24)28(17)40-30(18)36)29-27(35)25(31(4)14(3)32)26(34)13(2)39-29/h7-13,25-27,29,33-35H,1H2,2-6H3/t13-,25+,26+,27-,29+/m1/s1

InChI Key

LFLUKKBCPUVQAB-OZVIOERFSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C(=O)C)O

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C(=O)C)O

synonyms

FE 35A
FE-35A
FE35A cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide
Reactant of Route 2
N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide
Reactant of Route 3
N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide
Reactant of Route 4
N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide
Reactant of Route 5
N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide
Reactant of Route 6
N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide

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